2-Chloro-6-fluorobenzoic acid
Overview
Description
2-Chloro-6-fluorobenzoic acid is a two-fold halogenated derivative of benzoic acid . It has a molecular formula of C7H4ClFO2 and a molecular weight of 174.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a fluorine atom . The C-C-C angles within the aromatic moiety cover a range of 116.11 (14)-123.96 (15)° .Chemical Reactions Analysis
This compound is a versatile reactant used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides .Physical and Chemical Properties Analysis
This compound has a melting point of 155-157 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 263.7±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Photochemical Properties
Kuş (2017) explored the photochemical behavior of 2-Chloro-6-fluorobenzoic acid (ClFBA) using FTIR spectroscopy and DFT calculations. They discovered that ClFBA exists in multiple conformers, with the most stable being cis-conformational. Upon UV excitation, ClFBA underwent decarboxylation, producing CO2 and 1-chloro-3-fluorobenzene. This study highlights the potential of ClFBA in photochemical research and applications (Kuş, 2017).
Chemical Reactivity
Gohier et al. (2003) demonstrated the reactivity of 2-halobenzoic acids, including this compound, with organolithium reagents. Their research revealed unique selectivities in reactions, providing insights into the synthesis and manipulation of halogenated benzoic acids in organic chemistry (Gohier, Castanet, & Mortier, 2003).
Spectroscopy and Molecular Studies
Senthil Kumar, Arivazhagan, and Thangaraju (2015) conducted a comprehensive study on the vibrational spectra of this compound using FTIR and FT-Raman spectroscopy. Their research provided detailed insights into the molecular structure and properties of this compound, essential for understanding its behavior in various scientific applications (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
Intermolecular Interactions
Hathwar and Row (2011) investigated the charge density distribution in 2-chloro-4-fluorobenzoic acid to understand intermolecular interactions in molecular crystals. Their findings on Cl···F interactions contribute to the knowledge of molecular crystal engineering, a key area in material science (Hathwar & Row, 2011).
Synthesis of Fluazolate
Hsieh, Lin, and Kuo (2016) reported the synthesis of fluazolate starting from 2-chloro-4-fluorobenzoic acid. This demonstrates the compound's utility in synthesizing other complex molecules, indicating its importance in pharmaceutical and chemical research (Hsieh, Lin, & Kuo, 2016).
Electrochemical Studies
Ikezawa, Yoshida, and Ariga (2006) explored the adsorption behaviors of this compound on Au(100) electrodes. Their research contributes to the understanding of electrochemical interfaces, which is crucial for the development of sensors and other electrochemical devices (Ikezawa, Yoshida, & Ariga, 2006).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluorobenzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in decarboxylative cross-coupling reactions, which are catalyzed by palladium-based enzymes . Additionally, this compound can form hydrogen bonds with biomolecules, affecting their structural conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the cellular environment, ultimately affecting cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the conversion of metabolites within the cell . This compound can affect metabolic flux, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression .
Properties
IUPAC Name |
2-chloro-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195841 | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-75-3 | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 434-75-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUQ5BP41S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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